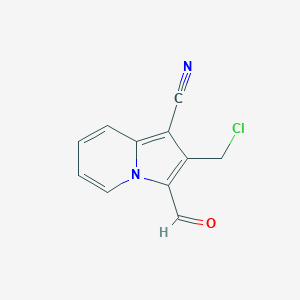
2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity with common substances.Scientific Research Applications
Synthesis and Chemical Reactions
Pyrazolo[1,5-a]Pyrimidine Derivatives : The compound 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, closely related to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, has been used in the synthesis of novel polyheterocyclic compounds, including various tetraheterocyclic compounds (Metwally, Abdallah, & Almabrook, 2017).
Reactivity with Amino Compounds : The reactivity of 3-dimethylamino-2-formylpropenenitrile, a compound structurally similar to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, with various amino compounds has led to the synthesis of 5-formylcytosine derivatives, showcasing its potential in creating diverse chemical structures (Jachak, Mittelbach, & Junek, 1993).
Synthesis of Indolizine Derivatives : A method involving aldehydes, isocyanides, and 2-pyridylacetonitrile, which is structurally similar to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, was used for the synthesis of indolizine derivatives. This method demonstrates high selectivity and atom economy, highlighting the compound's usefulness in efficient chemical synthesis (Atar, Kang, & Jadhav, 2020).
Conversion to Piperidines : 2-(2-Cyano-2-phenylethyl)aziridines, structurally similar to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, were converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines served as substrates for further chemical transformations into various functionalized compounds (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Synthesis of Pyridoquinazoline Derivatives : The compound 2-chloro-4,6-dimethylpyridine-3-carbonitrile, which is related to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, has been used in the synthesis of pyridoquinazoline derivatives, indicating its role in forming complex heterocyclic structures (Yassin, 2009).
Generation of Poly-Substituted Pyridines : A regioselective annulation approach was developed using β-ketonitrile and N-substituted pyrrole-2-carboxaldehyde, compounds structurally related to 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, to generate 5-acylindolizine-7-carbonitriles and poly-substituted pyridines (Kim, Lee, Yoon, & Kim, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-3-formylindolizine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-8-9(6-13)10-3-1-2-4-14(10)11(8)7-15/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBBLRGXZYSRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-formylindolizine-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)
amine](/img/structure/B1414733.png)
amine](/img/structure/B1414734.png)
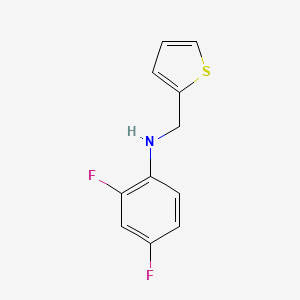
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

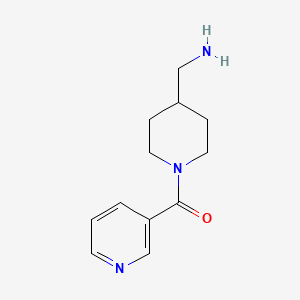
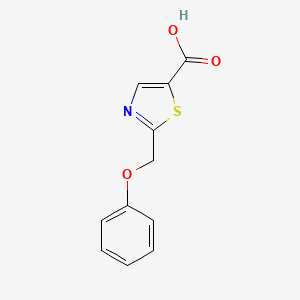


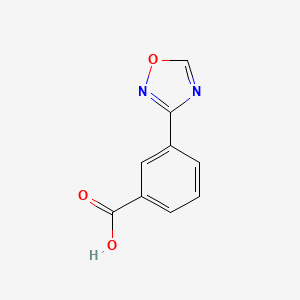
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)